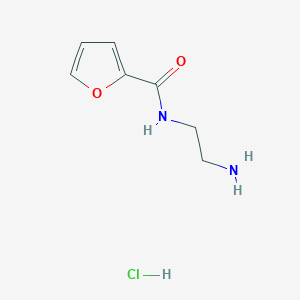

N-(2-aminoethyl)-2-furamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with the “N-(2-aminoethyl)” prefix often refer to molecules that have an ethylamine (-C2H4-NH2) group attached to another molecule. The “furamide” part suggests the presence of a furan ring, which is a 5-membered aromatic ring with four carbon atoms and one oxygen atom .

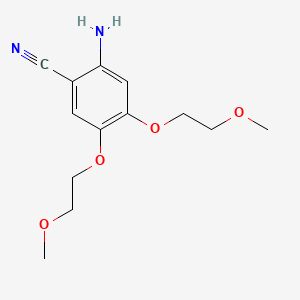

Molecular Structure Analysis

The molecular structure would likely involve an amide linkage (-CONH-) between a furan ring and an ethylamine group. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis

Amines, such as ethylamine, are basic and can participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and boiling point would depend on the exact structure of the compound .科学研究应用

Bioconjugation in Drug Development

N-(2-aminoethyl)furan-2-carboxamide hydrochloride: is utilized in bioconjugation, a process where biomolecules are chemically linked to other molecules, such as drugs or probes. This compound can act as a linker to attach therapeutic agents to targeting molecules, enhancing drug delivery to specific cells or tissues .

Synthesis of Heterobifunctional Cross-Linkers

In the field of chemical synthesis, this compound is used to create heterobifunctional cross-linkers. These cross-linkers have two reactive ends that are different, allowing them to bind selectively to two different types of functional groups in proteins or other biomolecules, which is crucial for studying protein-protein interactions .

Material Science and Polymer Chemistry

The compound’s ability to act as a cross-linking agent extends to material science, where it can be used to modify the properties of polymers. By incorporating it into polymer chains, scientists can alter the thermal, mechanical, and degradation properties of the material, leading to the development of new materials with specific characteristics .

Analytical Chemistry

In analytical chemistry, N-(2-aminoethyl)furan-2-carboxamide hydrochloride can be used as a derivatization agent for the detection and quantification of compounds with active functional groups. This application is particularly useful in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Molecular Imaging

This compound finds applications in molecular imaging, where it can be used to label biomolecules or drugs with imaging agents. This allows for the visualization of biological processes in real-time, aiding in the diagnosis and monitoring of diseases .

Neuroscience Research

In neuroscience, the compound can be used to study neural networks by tagging neurons with fluorescent markers. This enables researchers to trace neural pathways and understand the complex interactions within the brain .

Environmental Science

N-(2-aminoethyl)furan-2-carboxamide hydrochloride: can be employed in environmental science to create sensors for the detection of pollutants. These sensors can be designed to react with specific contaminants, changing color or fluorescence in their presence, which is vital for monitoring environmental health .

Agricultural Chemistry

Lastly, in agricultural chemistry, this compound can be used to synthesize agrochemicals that target specific pests or diseases. By conjugating pesticides or herbicides with this compound, their selectivity and efficacy can be improved, reducing the environmental impact of agricultural practices .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(2-aminoethyl)furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c8-3-4-9-7(10)6-2-1-5-11-6;/h1-2,5H,3-4,8H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZVFHAKDAVPNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2-furamide hydrochloride | |

CAS RN |

81253-55-6 |

Source

|

| Record name | 2-Furancarboxamide, N-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81253-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Phenylethyl)piperidin-3-yl]methanol](/img/structure/B1290609.png)